4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a vinyl group attached to a phenyl ring. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of 4-vinylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Ethyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of boron-containing drugs, which have shown promise in treating cancer and other diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond, which is highly reactive and can participate in various chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the vinyl group can undergo addition reactions with electrophiles. This dual reactivity makes the compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(1-(4-ethylphenyl)vinyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-(4-methylphenyl)vinyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-(4-chlorophenyl)vinyl)-1,3,2-dioxaborolane
Uniqueness
The unique feature of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is its vinyl group, which provides additional reactivity compared to similar compounds with alkyl or aryl groups. This makes it particularly useful in reactions that require the formation of carbon-carbon bonds, such as the Suzuki-Miyaura cross-coupling reaction.
Properties
Molecular Formula |
C16H21BO2 |
---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
2-[1-(4-ethenylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BO2/c1-7-13-8-10-14(11-9-13)12(2)17-18-15(3,4)16(5,6)19-17/h7-11H,1-2H2,3-6H3 |
InChI Key |
OMAXBMYWRRKIIS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.